![molecular formula C17H16F2N6O2S B2954140 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013755-80-0](/img/structure/B2954140.png)
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, also known as DS-1040, is a small molecule drug that is currently undergoing clinical trials for the treatment of acute ischemic stroke and pulmonary embolism. This compound has shown promising results in preclinical studies, and its unique mechanism of action has attracted the attention of researchers in the field of cardiovascular medicine.
Scientific Research Applications
Synthesis and Biological Activity
Some research efforts have been directed towards the synthesis of bioactive sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds have been evaluated for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Furthermore, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been prepared and found to exhibit antimicrobial activity (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Antiproliferative Activity
The antiproliferative activity of novel heterocyclic compounds containing a sulfonamido moiety has been investigated, with several compounds showing promising results against human cancer cell lines (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). This indicates the potential of such molecules in cancer therapy research.
Mechanistic Studies and Drug Design
Additionally, the structural and mechanistic studies of these derivatives provide insights into their interactions with biological targets, aiding in the rational design of new drugs. The development of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine highlights the ongoing efforts in exploring these molecules for their potential to inhibit human carbonic anhydrases, which are involved in various biochemical processes (Komshina et al., 2020).
Mechanism of Action
Target of Action
Compounds with a sulfonyl piperazine moiety are often associated with a variety of biological activities. They can interact with various proteins or enzymes in the body, which can be their primary targets .
Mode of Action
The interaction between the compound and its target can lead to changes in the target’s function, which can result in a therapeutic effect. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a disease-causing molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can affect its bioavailability. For example, how well the compound is absorbed into the body, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all impact its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific target and pathway involved. For example, it might lead to the death of disease-causing cells or the reduction of harmful molecules .
properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2S/c18-13-2-3-15(14(19)12-13)28(26,27)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-1-6-20-25/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBDIONLJYKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.